2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H22N4OS and its molecular weight is 342.46. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone generally begins with a nucleophilic substitution reaction where a triazole ring is introduced into the azetidinone backbone. Cyclopentylthiol is then added through a thiol-ene reaction to complete the synthesis.
Industrial Production Methods: Industrial-scale production of this compound involves optimized conditions such as controlled temperature and pH, and the use of advanced catalysts to increase yield and purity. Typically, flow chemistry techniques are employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by agents like hydrogen peroxide, resulting in the formation of sulfoxides or sulfones.
Reduction: : It can also undergo reduction, particularly in the presence of reducing agents like lithium aluminum hydride, leading to the reduction of the carbonyl group to an alcohol.
Substitution: : The ethanone group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, dichloromethane solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran solvent.
Substitution: Different halides or nucleophiles under ambient temperature or slightly elevated conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted ethanones.
Scientific Research Applications: This compound holds promise in several fields due to its unique structure:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential binding to specific proteins or enzymes.
Medicine: : Explored for its pharmaceutical properties, possibly as an antimicrobial or anticancer agent.
Industry: : Utilized in the production of specialized polymers or materials with unique properties.
Mechanism of Action: 2-(cyclopentylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone exerts its effects primarily through interactions with cellular proteins and enzymes. Its mechanism of action may involve inhibition or modulation of specific enzymatic pathways. The azetidinone ring and triazole group contribute to its binding affinity and specificity.
Comparison with Similar Compounds: Compared to other similar compounds:
3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propanone: : While structurally similar, the presence of the cyclopentylthio group in our compound introduces additional steric and electronic effects, potentially altering its reactivity and binding properties.
2-(phenylthio)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone: : This compound lacks the cyclopentyl group, which can significantly change its biological activity and industrial applications.
Similar compounds include 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone derivatives with various substitutions on the ethanone backbone.
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Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-18(13-24-16-8-4-5-9-16)21-10-15(11-21)22-12-17(19-20-22)14-6-2-1-3-7-14/h1-3,6-7,12,15-16H,4-5,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXAFWUKQQFJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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